Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate structure
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
CAS番号:96551-21-2
MF:C14H16BrNO2
メガワット:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • t-Butyl-3-bromomethylindole-1-carboxylate
    • 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(bromomethyl)indole-1-carboxylate
    • tert-Butyl 3-bromomethylindole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
    • 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
    • 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
    • tert-Butyl 3-Bromomethyl-indole-1-carboxylate
    • 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
    • 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
    • 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
    • 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
    • N-Boc-3-(bromomethyl)-1H-indole
    • 1-Boc-3-(bromomethyl)-1H-indole
    • 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
    • F2199-0313
    • N-t-butoxycarbonyl-3-bromomethylindole
    • MFCD05864361
    • DB-007889
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
    • AB1284
    • DTXSID10342504
    • 96551-21-2
    • SY122157
    • tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-Bromomethyl-N-tert-butoxycarbonyl indole
    • EN300-265842
    • AS-44552
    • AKOS005146379
    • SCHEMBL1483546
    • N-boc-3-indolylmethyl bromide
    • t-butyl 3-(bromomethyl)-indole-1-carboxylate
    • 1-Boc-3-(bromomethyl)indole
    • 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • BCP26638
    • tert-Butyl3-Bromomethylindole-1-carboxylate
    • 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
    • TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
    • tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864361
    • インチ: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
    • InChIKey: NRFDZZBPGMUOQD-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 309.03600
  • どういたいしつりょう: 309.036
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 106 °C
  • ふってん: 391.1±34.0 °C at 760 mmHg
  • フラッシュポイント: 190.3±25.7 °C
  • 屈折率: 1.569
  • PSA: 31.23000
  • LogP: 4.31940
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate セキュリティ情報

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関コード:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B857052-1g
tert-Butyl 3-bromomethyl-indole-1-carboxylate
96551-21-2 95%
1g
1,758.00 2021-05-17
Matrix Scientific
132656-10g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97%
96551-21-2 97%
10g
$2880.00 2023-09-09
Matrix Scientific
132656-25g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97%
96551-21-2 97%
25g
$5760.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IN332-200mg
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
200mg
135.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IN332-1g
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
1g
440.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52220-5g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
5g
¥1291.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52220-1g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
1g
¥337.0 2024-07-18
Alichem
A199009299-5g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
5g
$280.13 2023-08-31
Alichem
A199009299-10g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
10g
$456.29 2023-08-31
Fluorochem
022028-1g
tert-Butyl 3-bromomethyl-indole-1-carboxylate
96551-21-2 95%
1g
£71.00 2022-03-01

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ;  10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

合成方法 2

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
リファレンス
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides
Liu, Ruiyan; Zhang, Puwen; Gan, Tong; Cook, James M., Journal of Organic Chemistry, 1997, 62(21), 7447-7456

合成方法 3

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Cyclohexane ;  15 min, rt
1.2 overnight, rt
リファレンス
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

合成方法 4

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
リファレンス
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

合成方法 5

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride ;  0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ;  10 min, 0 °C; 1 h, rt
リファレンス
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
リファレンス
Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists
Henke, Brad R.; Aquino, Christopher J.; Birkemo, Larry S.; Croom, Dallas K.; Dougherty, Robert W. Jr.; et al, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725

合成方法 7

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
リファレンス
Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines
Hendea, Daniela, 2006, , ,

合成方法 8

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
リファレンス
Palladium-catalyzed silylation reaction between benzylic halides and silylboronate
Huang, Zhi-Dao; Ding, Ran; Wang, Peng; Xu, Yun-He; Loh, Teck-Peng, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612

合成方法 9

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether ,  Water ;  cooled
リファレンス
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

合成方法 10

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
リファレンス
Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines
Zhao, Shuo; Smith, Kirsten S.; Deveau, Amy Morin; Dieckhaus, Christine M.; Johnson, Michael A.; et al, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562

合成方法 11

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
リファレンス
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

合成方法 12

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
リファレンス
A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure
Zhang, Puwen; Liu, Ruiyan; Cook, James M., Tetrahedron Letters, 1995, 36(50), 9133-6

合成方法 13

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  36 h, rt
リファレンス
Preparation of arylpiperidinones for treatment of inflammation
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
リファレンス
Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones
Beerlink, Johannes, 2009, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane
リファレンス
An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
Venkatachalam, T. K.; Mzengeza, S.; Diksic, M., Organic Preparations and Procedures International, 1993, 25(2), 249-51

合成方法 16

はんのうじょうけん
リファレンス
Studies of the synthesis of L-[6'- or 7'-13C]tryptophan
Lee, Myonghui; Takatori, Kazuhiko; Kajiwara, Masahiro, 13C Igaku, 2006, 16, 20-21

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
リファレンス
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

合成方法 18

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
リファレンス
Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route
Schoellkopf, Ulrich; Lonsky, Ralph; Lehr, Philipp, Liebigs Annalen der Chemie, 1985, (2), 413-17

合成方法 19

はんのうじょうけん
リファレンス
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, United States, , ,

合成方法 20

はんのうじょうけん
リファレンス
Total synthesis of tryprostatin A and B as well as their enantiomers
Zhao, Shuo; Gan, Tong; Yu, Peng; Cook, James M., Tetrahedron Letters, 1998, 39(39), 7009-7012

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate 関連文献

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